molecular formula C11H12N2S B2581978 1-methyl-5-(4-methylphenyl)-1H-imidazole-2-thiol CAS No. 685542-86-3

1-methyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

Cat. No. B2581978
CAS RN: 685542-86-3
M. Wt: 204.29
InChI Key: VMZQEGXILQTNFU-UHFFFAOYSA-N
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Description

1-methyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, also known as Methylthiouracil (MTU), is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a thioamide derivative of uracil and has been found to possess a wide range of biological activities, including antithyroid, immunomodulatory, and anti-inflammatory properties.

Scientific Research Applications

Corrosion Inhibition

1-Methyl-5-(4-methylphenyl)-1H-imidazole-2-thiol and its derivatives have been explored as effective corrosion inhibitors for metals in acidic environments. Studies have demonstrated that these compounds exhibit excellent corrosion inhibition properties for mild steel in sulfuric acid. The effectiveness is attributed to the formation of a protective layer on the metal surface, as evidenced by gravimetric, electrochemical, and scanning electron microscopy (SEM) analyses. The adsorption of these inhibitors on the metal surface adheres to the Langmuir adsorption isotherm model, indicating a mixed mechanism of physisorption and chemisorption (Ammal, Prajila, & Joseph, 2018).

Antibacterial and Antimicrobial Activity

Compounds bearing the 1-methyl-5-(4-methylphenyl)-1H-imidazole-2-thiol moiety have shown significant antibacterial and antimicrobial activities. For instance, bismuth(III/V) thiolates synthesized from 1-methyl-1H-imidazole-2-thiol and related heterocyclic thiones displayed promising bactericidal properties against various pathogens including M. smegmatis, S. aureus, MRSA, VRE, E. faecalis, and E. coli. These compounds exhibited minimal toxicity towards mammalian cells, suggesting potential for medicinal applications (Luqman et al., 2014).

properties

IUPAC Name

3-methyl-4-(4-methylphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-8-3-5-9(6-4-8)10-7-12-11(14)13(10)2/h3-7H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZQEGXILQTNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC(=S)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

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